![molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6](/img/structure/B6582315.png)

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

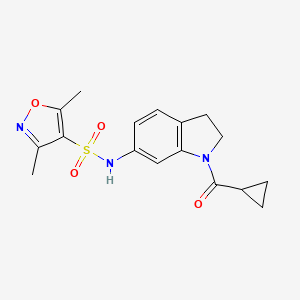

“N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is a molecule with potential applications in various areas such as drug delivery and chelation therapy. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular formula of “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is C12H20N4O2. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Applications De Recherche Scientifique

Antisense Oligonucleotides (ASOs) Enhancement

Antisense oligonucleotides (ASOs) are promising therapeutic agents for various diseases. Researchers have explored modified nucleic acids to enhance ASO duplex-forming ability and stability against enzymatic degradation. Incorporating an N-tert-butylguanidinium group at the 2′,4′-bridging structure significantly enhances duplex formation due to interactions with the minor groove of RNA. Hydrophobic substituents that fit the grooves of duplexes also show potential in increasing duplex-forming ability .

Biological Activities

Derived compounds containing similar structural motifs have demonstrated a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects .

Polymerization Initiators

Dual-initiator alkoxyamines, which control both radical polymerization and ionic polymerization, have been studied in polymer chemistry. While N-tert-butyl-N-(1-carboxy-2,2,6,6-tetramethylpiperidin-4-yl)propionamide (alkoxyamine 1) is not commonly used as a dual initiator due to its neopentylic carboxy function, researchers have explored its esterification and activation for grafting polymer chains .

Antifungal Activity

A small molecule derived from this compound, known as Probe II , exhibits potent antifungal activity against Candida spp., including multidrug-resistant strains. Its minimum inhibitory concentration ranges from 4 to 16 µg/mL, making it a promising candidate for antifungal therapy .

Antihypertensive Potential

Researchers have synthesized related imidazole-containing compounds and evaluated their antihypertensive potential. These investigations provide insights into the pharmacological effects of similar structures .

Orientations Futures

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” and similar compounds may have potential applications in various areas of medicine and healthcare, including drug delivery and chelation therapy.

Propriétés

IUPAC Name |

N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNAWNJDRSHMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582302.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)

![1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6582338.png)

![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)

![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)

![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)